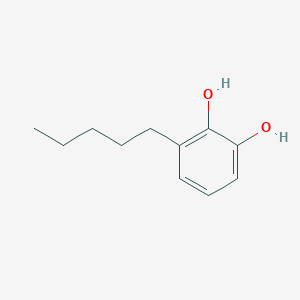

1,2-Benzenediol, 3-pentyl-

Description

Contextualization within Catechol Chemistry and Derivatives

1,2-Benzenediol, or catechol, is a foundational molecule in a broad area of chemical research. wikipedia.org Its derivatives are prevalent in nature and are synthetically produced for various applications, including pesticides, flavors, and fragrances. wikipedia.org The reactivity of the catechol ring, particularly its susceptibility to oxidation to form o-benzoquinones, is a key feature of its chemistry. conicet.gov.ar This reactivity allows for the synthesis of a wide array of functional derivatives. conicet.gov.ar

1,2-Benzenediol, 3-pentyl-, as a derivative of catechol, fits within this chemical context. It possesses the characteristic 1,2-dihydroxybenzene core, with the addition of a pentyl group at the 3-position of the benzene (B151609) ring. nih.gov This structural feature places it in the family of alkyl-substituted catechols.

Significance of Alkyl Substitution Patterns in Benzenediol Systems

The addition of alkyl groups to the benzenediol ring system significantly influences the compound's physical and chemical properties. Alkyl substituents, like the pentyl group in 1,2-Benzenediol, 3-pentyl-, can alter the nucleophilicity of the aromatic ring. msu.edu The position of this substitution is also critical. For instance, in electrophilic aromatic substitution reactions, the existing substituent directs incoming groups to specific positions on the ring (ortho, meta, or para). msu.edu

Specifically, the length and position of the alkyl chain can impact the biological activity of catechol derivatives. Research on related compounds, such as urushiols (catechols with long alkyl chains), has shown that the nature of the side chain is a determining factor in their properties. nih.govoncotarget.com For example, the position of a long side-chain on the catechol ring can affect the intensity and frequency of certain biological reactions. nih.gov

Historical Development and Relevant Precursors in Pentylcatechol Research

The study of alkyl-substituted catechols has historical roots in the investigation of natural products like urushiol (B600771), the active component in poison ivy. nih.gov These natural compounds are catechol derivatives with long, often unsaturated, side chains at the 3-position. nih.gov Research into synthetic, non-allergenic derivatives like 3-pentylcatechol has emerged from this background. mdpi.com

The synthesis of 1,2-Benzenediol, 3-pentyl- and related compounds often involves multi-step chemical processes. While specific synthetic pathways for this exact compound are detailed in specialized literature, general strategies for creating alkylated catechols often start from more common precursors. The development of novel precursors is a key step in creating new materials and functional molecules. polytechnique.edu In the broader context of chemical synthesis, common precursors for complex organic molecules can include simpler, commercially available compounds that undergo a series of reactions to build the desired structure. berkeley.edunih.gov For instance, the synthesis of some urushiol derivatives has been reported, indicating established methods for creating similar structures. oncotarget.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H16O2 |

|---|---|

Poids moléculaire |

180.24 g/mol |

Nom IUPAC |

3-pentylbenzene-1,2-diol |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-6-9-7-5-8-10(12)11(9)13/h5,7-8,12-13H,2-4,6H2,1H3 |

Clé InChI |

PDAHWXCWCWIUHA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1=C(C(=CC=C1)O)O |

Origine du produit |

United States |

Synthetic Methodologies for 1,2 Benzenediol, 3 Pentyl and Analogues

Regioselective Functionalization of the Benzenediol Core

The regioselective functionalization of the catechol framework is paramount for the synthesis of 3-substituted derivatives like 1,2-Benzenediol, 3-pentyl-. The two adjacent hydroxyl groups activate the aromatic ring, but also complicate selective substitution, necessitating sophisticated chemical strategies.

Directed Alkylation Strategies for Catechol Systems

Directed ortho Metalation (DoM) stands out as a powerful strategy for achieving regioselectivity in aromatic systems. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This complexation increases the acidity of the protons at the ortho position relative to the DMG, facilitating selective deprotonation by the strong organolithium base. baranlab.orguwindsor.ca

In the context of catechol synthesis, the hydroxyl groups themselves are not suitable for DoM as they would be deprotonated first. Therefore, they are typically converted into more effective DMGs, such as methoxy (B1213986) (–OCH₃), methoxyethoxymethyl (MEM) ethers, or carbamates. wikipedia.org The ether or carbamate (B1207046) group, particularly when bulky, can direct lithiation to a specific adjacent position. For the synthesis of a 3-substituted catechol, one might start with a protected catechol, such as veratrole (1,2-dimethoxybenzene), or a mono-protected catechol. The DMG directs the lithium to the desired carbon, creating an aryllithium intermediate which can then be quenched with an appropriate electrophile, such as a pentyl halide (e.g., 1-bromopentane), to introduce the alkyl chain. wikipedia.orgwikipedia.org

Table 1: Common Directing Metalation Groups (DMGs) for Aromatic Lithiation

| Directing Group | Abbreviation | Relative Directing Ability |

|---|---|---|

| Carboxamide | –CONR₂ | Strong |

| Sulfonamide | –SO₂NR₂ | Strong |

| Methoxy | –OCH₃ | Moderate |

This table illustrates the relative effectiveness of various functional groups in directing ortho-lithiation.

Role of Protecting Group Chemistry in 3-Substituted Catechol Synthesis

Protecting group chemistry is indispensable in the synthesis of 3-substituted catechols. jocpr.com Given the high reactivity of the hydroxyl groups, which can interfere with many synthetic transformations (such as Grignard or organolithium reactions), they must be temporarily masked. nih.gov The choice of protecting group is critical, as it must be stable under the reaction conditions for alkyl chain introduction and easily removable afterward without disturbing the final structure. jocpr.com

Common strategies include:

Alkylation: Converting the hydroxyls into methyl or benzyl (B1604629) ethers. For instance, 2,3-dimethoxybenzyltriphenylphosphonium bromide has been used as a precursor in a Wittig reaction to synthesize 3-n-pentadecylcatechol, where the methyl ethers are later cleaved using boron tribromide to reveal the catechol. nih.gov

Acetal Formation: Reaction with ketones or aldehydes (e.g., acetone (B3395972) or 2,2-dimethoxypropane) can form cyclic acetals like acetonides, protecting both hydroxyl groups simultaneously. researchgate.net

Silyl (B83357) Ethers: Reaction with silyl halides (e.g., tert-butyldimethylsilyl chloride) forms silyl ethers, which are versatile due to their varying stability to acidic and basic conditions. researchgate.net

The use of an appropriate protecting group not only prevents unwanted side reactions but can also be leveraged to influence regioselectivity, as seen in DoM strategies. nih.gov For example, selectively protecting the 4-hydroxyl group of a catechol derivative can help direct subsequent reactions to the C-3 position. nih.gov

Catalytic Approaches for Alkyl Chain Introduction

Modern synthetic chemistry increasingly relies on catalytic methods to introduce alkyl chains onto aromatic rings, offering milder and more efficient alternatives to stoichiometric reactions. Palladium (Pd) and Rhodium (Rh) catalyzed reactions are at the forefront of C-H activation and functionalization. nih.govlookchem.com

For catechol systems, a catalytic approach might involve the C-H alkylation of a protected catechol derivative. nih.gov These reactions often employ a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and replaced with an alkyl group from an alkylating agent like an olefin or an alkyl halide. While direct catalytic C-3 alkylation of unprotected catechol is challenging, methods developed for phenols and other arenes provide a blueprint. For example, Pd-catalyzed meta-C–H alkylation of benzylsulfonamide has been achieved using a transient mediator, demonstrating the potential for site-selective functionalization. nih.gov Such strategies could potentially be adapted for protected catechol systems to achieve selective C-3 pentylation.

Approaches to Pentyl Chain Incorporation

Once the catechol core is appropriately activated or protected, the next critical phase is the introduction of the five-carbon pentyl chain. This is typically achieved through carbon-carbon bond-forming reactions involving potent nucleophiles or electrophiles.

Grignard and Organolithium Reagent Applications in Alkylation

Organolithium and Grignard reagents are powerful carbon-based nucleophiles widely used for forming C-C bonds. masterorganicchemistry.comleah4sci.comlibretexts.org Their application is central to many synthetic routes for 3-alkylcatechols.

As discussed under Directed ortho Metalation (Section 2.1.1), an aryllithium species can be generated regioselectively at the C-3 position of a protected catechol. This potent nucleophile readily reacts with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in an Sₙ2-type reaction to form the desired C-C bond. wikipedia.org

An alternative, though less direct, approach involves using a pentyl Grignard reagent (e.g., pentylmagnesium bromide) or pentyllithium as the nucleophile. youtube.comyoutube.comyoutube.com This would require a catechol derivative functionalized with an electrophilic center at the C-3 position. For example, a protected 3-bromocatechol could potentially undergo a coupling reaction with a pentyl Grignard reagent, often catalyzed by a transition metal like palladium or nickel.

Table 2: Comparison of Organometallic Reagents for Alkylation

| Reagent Type | General Formula | Typical Precursor | Key Characteristics |

|---|---|---|---|

| Organolithium | R-Li | Alkyl/Aryl Halide + Li | Extremely strong base, potent nucleophile. masterorganicchemistry.com |

This table summarizes the key features of organolithium and Grignard reagents used in the incorporation of alkyl chains.

Friedel-Crafts Alkylation for Benzene (B151609) Derivatives

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring. nih.gov The reaction involves treating the aromatic compound with an alkylating agent (e.g., an alkyl halide, alkene, or alcohol) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

For the synthesis of 3-pentyl-1,2-benzenediol, catechol could theoretically be reacted with a pentylating agent like 1-pentene (B89616) or 1-chloropentane. The hydroxyl groups of catechol are strong activating groups, which would facilitate the electrophilic aromatic substitution. However, this high reactivity also presents significant challenges:

Lack of Regioselectivity: The hydroxyl groups activate both the ortho and para positions, leading to a mixture of 3-pentyl and 4-pentyl isomers. nih.gov

Polyalkylation: The first pentyl group further activates the ring, making it susceptible to the addition of a second or third pentyl group.

Carbocation Rearrangement: The intermediate pentyl carbocation can rearrange to a more stable secondary carbocation, leading to the incorporation of branched isomers instead of the straight n-pentyl chain.

Despite these drawbacks, Friedel-Crafts alkylation has been successfully used to prepare mixtures of mono- and di-alkyl catechols. nih.gov To achieve better control and favor the 3-substituted product, the reaction would likely require careful selection of catalyst, solvent, and temperature, or the use of a protected catechol starting material to moderate reactivity and direct the substitution. researchgate.net

Multi-step Synthetic Sequences for Specific Pentyl Linkage

A common and effective method for the synthesis of 3-n-pentylcatechol involves a two-step sequence starting from catechol. This approach utilizes a Friedel-Crafts acylation followed by a reduction step.

Friedel-Crafts Acylation: The first step is the acylation of catechol with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the pentanoyl group onto the catechol ring, primarily at the 3- and 4-positions. The reaction conditions, including the solvent and temperature, can be optimized to favor the formation of the desired 3-pentanoylcatechol isomer.

Reduction of the Ketone: The second step involves the reduction of the carbonyl group of the pentanoyl substituent to a methylene (B1212753) group, thus forming the pentyl side chain. A common method for this transformation is the Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid. Alternatively, the Wolff-Kishner reduction, using hydrazine (B178648) and a strong base, can also be employed.

A patent describes a similar process for the preparation of various n-alkyl catechols, including the n-hexyl derivative, which is analogous to the n-pentyl compound. The process involves the Friedel-Crafts acylation of catechol with the corresponding acyl chloride, followed by reduction of the resulting ketone. The table below summarizes the reaction conditions and outcomes for the synthesis of hexanoyl catechol and its subsequent reduction to hexyl catechol, which serves as a model for the synthesis of 3-pentylcatechol.

Table 1: Synthesis of n-Hexyl Catechol via Friedel-Crafts Acylation and Reduction

| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product |

| Acylation | Catechol, Hexanoyl chloride | Aluminum chloride | - | Heating | Hexanoyl catechol |

| Reduction | Hexanoyl catechol | Amalgamated zinc, Hydrochloric acid | Water | Heating, ~10 hours | n-Hexyl catechol |

This multi-step approach allows for the specific introduction of a linear pentyl group at the 3-position of the catechol ring, providing a reliable route to 1,2-Benzenediol, 3-pentyl-.

Stereochemical Control in Chiral Pentyl-Substituted Catechol Synthesis

When the pentyl substituent is chiral, for instance, in the case of 3-(pentan-2-yl)benzene-1,2-diol, controlling the stereochemistry of the newly introduced chiral center becomes a critical aspect of the synthesis. Asymmetric synthesis strategies are employed to achieve the desired enantiomer or diastereomer in high purity. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic transformations.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing a chiral pentyl-substituted catechol, a chiral auxiliary could be attached to a catechol precursor. The diastereoselective introduction of the pentyl group would then be followed by the removal of the auxiliary to yield the enantiomerically enriched product. The choice of the chiral auxiliary is crucial for achieving high diastereoselectivity.

Enzyme-Catalyzed Reactions: Enzymes are highly specific catalysts that can mediate stereoselective transformations with high efficiency. mdpi.com For the synthesis of chiral alkylated catechols, enzymes such as lipases or dehydrogenases could be employed. For instance, a prochiral ketone precursor could be stereoselectively reduced by an alcohol dehydrogenase to yield a chiral alcohol, which can then be further transformed into the desired chiral pentylcatechol. cedelft.eu Biocatalysis offers the advantage of mild reaction conditions and high enantioselectivity. mdpi.com

Table 2: Hypothetical Enzymatic Approach for Chiral Pentylcatechol Synthesis

| Step | Substrate | Enzyme/Reagent | Transformation | Product |

| 1 | 3-Acylcatechol | Alcohol Dehydrogenase (ADH), Co-factor | Stereoselective reduction of the ketone | Enantiomerically enriched 3-(1-hydroxypentyl)catechol |

| 2 | Chiral alcohol from Step 1 | Deoxygenation reagents | Removal of the hydroxyl group | Enantiomerically enriched 3-(pentan-2-yl)catechol |

Green Chemistry Principles in 1,2-Benzenediol, 3-Pentyl- Synthesis

Solvent Selection: The choice of solvent is a critical aspect of green chemistry. vapourtec.com Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green solvent selection guides promote the use of more benign alternatives like water, ethanol, or supercritical CO₂. vapourtec.comwhiterose.ac.uk In the synthesis of 3-pentylcatechol, replacing hazardous solvents in the Friedel-Crafts acylation or reduction steps with greener alternatives would significantly improve the environmental profile of the process.

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. In the context of catechol alkylation, solid acid catalysts, such as zeolites or sulfated zirconia, can be used as alternatives to traditional Lewis acids like AlCl₃. These solid acids are often less corrosive, easier to handle, and can be recovered and reused, minimizing waste.

Biocatalysis and Renewable Feedstocks: As mentioned in the context of stereoselective synthesis, enzymes can be used to perform reactions under mild and environmentally friendly conditions. mdpi.com Furthermore, there is growing interest in producing catechols from renewable feedstocks like lignin (B12514952), a major component of biomass. epa.govresearchgate.netresearchgate.net Life cycle assessments (LCA) have shown that producing catechols from lignin can lead to a reduction in global warming potential and fossil fuel depletion compared to conventional petrochemical routes. epa.govresearchgate.netresearchgate.net

Green Chemistry Metrics: To quantify the "greenness" of a synthetic route, various metrics have been developed, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). mdpi.comnih.govsemanticscholar.org These metrics help chemists to evaluate and compare different synthetic strategies based on their efficiency and waste generation. For the synthesis of 3-pentylcatechol, applying these metrics would allow for a quantitative assessment of the environmental performance of different synthetic methodologies. The table below presents some key green chemistry metrics and their relevance to the synthesis of 1,2-Benzenediol, 3-pentyl-.

Table 3: Green Chemistry Metrics and their Application

| Metric | Definition | Relevance to 3-Pentylcatechol Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. |

| E-Factor | Total waste (kg) / kg of product | Quantifies the amount of waste generated per unit of product. |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | Considers all materials used in a process, including solvents and reagents. |

| Solvent Selection Guides | Tools for choosing environmentally benign solvents. | Guides the selection of greener solvents for reaction and purification steps. vapourtec.comwhiterose.ac.uk |

| Life Cycle Assessment (LCA) | A comprehensive analysis of the environmental impacts of a product over its entire life cycle. | Can be used to compare the environmental footprint of different synthetic routes, including those from renewable feedstocks. epa.govresearchgate.netresearchgate.net |

By integrating these green chemistry principles, the synthesis of 1,2-Benzenediol, 3-pentyl- can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Chemical Reactivity and Derivatization of 1,2 Benzenediol, 3 Pentyl

Redox Chemistry of the Catechol Moiety

The catechol moiety is the primary center for the redox activity of 1,2-Benzenediol, 3-pentyl-. This activity is central to its antioxidant properties and its role in various chemical and biological processes.

The oxidation of the catechol group in 1,2-Benzenediol, 3-pentyl- is a facile process that leads to the formation of highly reactive ortho-quinones (o-quinones). This transformation involves the removal of two electrons and two protons from the hydroxyl groups. The oxidation can be initiated by various means, including enzymatic action, chemical oxidants, or electrochemical processes.

Enzymes such as tyrosinase and other phenoloxidases are capable of oxidizing catechols to their corresponding o-quinones. nih.gov This process is a key step in biological systems, for instance, in the browning of fruits and the formation of melanin (B1238610). nih.gov The oxidation of catechols can also proceed via autoxidation, particularly in the presence of oxygen and metal ions. nih.gov Chemical oxidants like silver oxide have also been used to convert catechol derivatives into quinones. researchgate.net

The resulting 3-pentyl-1,2-benzoquinone is a highly electrophilic species. Its reactivity is due to the electron-deficient carbonyl carbons, making it susceptible to attack by nucleophiles. These quinones can participate in various subsequent reactions, including polymerization and Michael-type additions with cellular nucleophiles like cysteine and glutathione. nih.govacs.org

Table 1: General Oxidation Pathways of Catechols

| scienceOxidation Method | mediationMediator/Reagent | bubble_chartPrimary Product | notesSignificance |

|---|---|---|---|

| Enzymatic Oxidation | Tyrosinase, Laccase, Phenoloxidases | ortho-Quinone | Biological processes (e.g., melanogenesis, enzymatic browning) nih.gov |

| Chemical Oxidation | Silver Oxide (Ag₂O), Periodate, Fremy's salt | ortho-Quinone | Synthetic organic chemistry researchgate.net |

| Autoxidation | Molecular Oxygen (O₂), often with metal ion catalysts | ortho-Quinone and subsequent polymerization products | Degradation and polymerization reactions |

| Electrochemical Oxidation | Applied electrical potential | ortho-Quinone | Analytical detection, electrosynthesis |

The antioxidant activity of 1,2-Benzenediol, 3-pentyl- is a direct consequence of the redox properties of its catechol structure. The ortho-dihydroxyl groups are crucial for this function. researchgate.net Phenolic compounds, including catechols, can act as antioxidants through several mechanisms, primarily by scavenging free radicals. nih.gov

Two principal mechanisms for radical scavenging by phenolic antioxidants are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, which prevents it from initiating further oxidation chains. nih.gov

ArOH + R• → ArO• + RH

Single Electron Transfer (SET): The antioxidant can donate an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer. The feasibility of this pathway depends on the ionization potential of the antioxidant and the electron affinity of the radical. nih.gov

For 1,2-Benzenediol, 3-pentyl-, the HAT mechanism is particularly efficient. The O-H bond dissociation enthalpy is lowered by the electron-donating effect of the second hydroxyl group and the stability of the resulting semiquinone radical. This radical can be further oxidized to the quinone, effectively scavenging a second radical. The ability of antioxidants to terminate radical chain reactions is a key aspect of their protective role in biological and chemical systems. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Pentylcatechol Core

The benzene (B151609) ring of 1,2-Benzenediol, 3-pentyl- is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: two hydroxyl groups and one pentyl group. lkouniv.ac.inwikipedia.org

Activating and Directing Effects:

Hydroxyl (-OH) groups: These are powerful activating groups and are ortho, para-directors. They strongly increase the electron density of the aromatic ring through resonance, making it more nucleophilic. wikipedia.org

Pentyl (-C₅H₁₁) group: This alkyl group is a weak activating group and is also an ortho, para-director, donating electron density through an inductive effect. lkouniv.ac.in

In 1,2-Benzenediol, 3-pentyl-, the two hydroxyl groups are at positions 1 and 2, and the pentyl group is at position 3. The positions available for substitution are 4, 5, and 6. The directing effects of the substituents must be considered collectively. The hydroxyl groups strongly activate the positions ortho and para to them.

The -OH at C1 directs to C6 (ortho) and C4 (para).

The -OH at C2 directs to C3 (blocked by pentyl) and C5 (ortho).

The pentyl group at C3 directs to C4 and C6 (ortho) and C5 (para).

The combined effect is a strong activation of positions 4, 5, and 6. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur readily at these positions. masterorganicchemistry.comlibretexts.org The precise regioselectivity would depend on the specific electrophile and reaction conditions, including steric hindrance.

Nucleophilic Reactivity of the Hydroxyl Groups

The hydroxyl groups of 1,2-Benzenediol, 3-pentyl- possess lone pairs of electrons on the oxygen atoms, allowing them to act as nucleophiles. However, the nucleophilicity of the neutral hydroxyl group is relatively weak. msu.edu Their reactivity is significantly enhanced upon deprotonation to form the corresponding phenoxide ions.

Phenols are more acidic than alcohols due to the resonance stabilization of the resulting phenoxide anion. In the presence of a base, 1,2-Benzenediol, 3-pentyl- can be deprotonated to form a mono- or di-anion, which are potent nucleophiles. These phenoxides can readily participate in nucleophilic substitution reactions, such as the Williamson ether synthesis or esterification, to form ethers and esters, respectively. The differential reactivity of the two hydroxyl groups can be exploited for selective functionalization. nih.gov

Functionalization Strategies for Enhanced Material Applications

The catechol moiety is a versatile functional group that has been widely exploited in material science, often inspired by its role in natural adhesive systems like those found in mussels. polyu.edu.hk The unique properties of the catechol group in 1,2-Benzenediol, 3-pentyl- can be leveraged to develop advanced materials.

Adhesives and Coatings: Catechols can form strong bonds with a wide range of surfaces, including metals, ceramics, and polymers. This adhesion is mediated by multiple interaction mechanisms, including hydrogen bonding, metal coordination (chelation), and covalent bond formation. nih.gov

Polymer Synthesis: 1,2-Benzenediol, 3-pentyl- can be used as a monomer in polymerization reactions. For example, it can be incorporated into polyesters or polycarbonates. Oxidative polymerization of the catechol group can lead to the formation of conductive or redox-active polymers. Interfacial polymerization with metal ions can create functional metallopolymer films for applications like water purification. researchgate.net

Surface Modification: The catechol group provides a powerful anchor for grafting polymers or other functional molecules onto surfaces, enabling the tailoring of surface properties such as hydrophilicity, biocompatibility, or anti-fouling characteristics.

The pentyl group adds a hydrophobic character to the molecule, which can be used to tune the solubility and self-assembly properties of derived materials, making them suitable for applications in coatings and membranes.

Biotransformation Pathways and Metabolite Derivatization in In Vitro Systems

In vitro drug metabolism studies, using systems like human liver microsomes, S9 fractions, or hepatocytes, are essential for predicting the metabolic fate of compounds in the body. nih.gov For 1,2-Benzenediol, 3-pentyl-, biotransformation is expected to proceed through Phase I and Phase II metabolic reactions. wur.nl

Phase I Metabolism: These reactions introduce or expose functional groups. The primary enzyme system involved is the cytochrome P450 (CYP) family. wur.nl For 1,2-Benzenediol, 3-pentyl-, Phase I reactions could involve:

Hydroxylation of the pentyl chain: Oxidation at various positions on the alkyl chain to form alcohol metabolites.

Further hydroxylation of the aromatic ring: Although less likely given the existing hydroxyl groups, addition of a third hydroxyl group is possible.

Oxidation to the o-quinone: As discussed previously, this can be an enzymatic process.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the functional groups of the parent compound or its Phase I metabolites, generally increasing water solubility and facilitating excretion. For the catechol structure, the most prominent Phase II pathways are:

Glucuronidation: Conjugation of one or both hydroxyl groups with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major metabolic pathway for many phenolic compounds. nih.gov

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Methylation: O-methylation of one of the hydroxyl groups, catalyzed by catechol-O-methyltransferase (COMT).

In vitro systems can be used to identify these potential metabolites. For instance, incubation with liver microsomes supplemented with appropriate cofactors can reveal both Phase I and Phase II metabolites, providing crucial information on the compound's metabolic stability and potential derivatization pathways in a biological context. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 1,2 Benzenediol, 3 Pentyl

Advanced Chromatographic Methodologies for Purity and Analog Separation

The comprehensive analysis of 1,2-Benzenediol, 3-pentyl- necessitates advanced chromatographic techniques to ensure its purity and to separate it from structurally similar analogs. In complex matrices, such as synthetic reaction mixtures or natural product extracts, compounds with minor structural differences, like positional isomers (e.g., 4-pentyl-1,2-benzenediol) or homologs (catechols with different alkyl chain lengths), often co-exist. Chromatographic methods provide the high resolving power required to isolate and quantify these individual components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1,2-Benzenediol, 3-pentyl-. The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For alkylated catechols, reversed-phase HPLC is typically the method of choice, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile (B52724) or methanol).

The utility of HPLC is significantly enhanced by coupling it with specialized detectors that offer high sensitivity and selectivity for phenolic compounds.

UV-Visible/Diode Array Detection (DAD): The benzene-1,2-diol (catechol) moiety possesses a strong chromophore, making it readily detectable by UV-visible spectrophotometry. A Diode Array Detector (DAD) is particularly advantageous as it acquires the full UV-Vis spectrum for each point in the chromatogram. This capability is crucial for assessing peak purity and for preliminary identification of related compounds by comparing their spectra.

Electrochemical Detection (ECD): The hydroxyl groups of the catechol ring are easily oxidized. Electrochemical detectors exploit this property, offering exceptional sensitivity and selectivity for electroactive compounds. By applying a specific potential, ECD can quantify 1,2-Benzenediol, 3-pentyl- at very low concentrations, often with minimal interference from non-electroactive matrix components.

Mass Spectrometry (MS): The coupling of HPLC with a mass spectrometer (HPLC-MS) provides definitive identification. MS detection yields the molecular weight of the compound eluting from the column, confirming the identity of 1,2-Benzenediol, 3-pentyl-. Furthermore, tandem mass spectrometry (MS/MS) can induce fragmentation, providing structural information that helps to distinguish it from its isomers.

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like alkylphenols. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape and ionization for MS detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detection | DAD (270-280 nm); ESI-MS (Negative Ion Mode) | Phenolic compounds show characteristic UV absorbance in this range. Electrospray Ionization (ESI) in negative mode is highly sensitive for deprotonating acidic hydroxyl groups. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. 1,2-Benzenediol, 3-pentyl- is amenable to GC analysis, although derivatization of the polar hydroxyl groups (e.g., via silylation) is often performed to increase volatility and improve chromatographic peak shape. The sample is vaporized and separated on a long capillary column before entering the mass spectrometer.

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | DB-5MS (or similar nonpolar column, e.g., 30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column providing excellent separation of a wide range of volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Start at 60°C, ramp to 280°C at 5°C/min | A temperature ramp ensures the separation of both highly volatile compounds and less volatile components like alkylated catechols. |

| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Expected Fragments (m/z) | Molecular Ion (M+), fragments from benzylic cleavage and loss of alkyl chain components. | Provides structural confirmation. The fragmentation pattern for alkylphenols is well-characterized. |

The compound 1,2-Benzenediol, 3-pentyl- is achiral as it possesses a plane of symmetry. However, structurally related analogs or derivatives may contain stereogenic centers. For instance, if the pentyl group were branched, as in 3-(1-methylbutyl)-1,2-benzenediol, the molecule would be chiral and exist as a pair of enantiomers. The separation of such enantiomers requires a specialized technique known as chiral chromatography.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction, based on forces such as hydrogen bonding, π-π interactions, and steric hindrance, results in the formation of transient diastereomeric complexes with different stabilities. Consequently, one enantiomer is retained on the column longer than the other, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for resolving a broad range of chiral compounds. This methodology is indispensable in fields where the biological activity of a molecule is enantiomer-specific.

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Suitable for Analytes Like... |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole, steric inclusion into chiral grooves. | Aromatic compounds, alcohols, esters. |

| Cyclodextrin-based | β-Cyclodextrin | Inclusion complexation where the analyte fits into the chiral cavity. | Aromatic compounds with substituents that can interact with the cyclodextrin (B1172386) rim. |

| Pirkle-type (Brush type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking. | Compounds with π-acidic or π-basic systems, amides, esters. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby offering definitive proof of its chemical identity and stereochemistry. For 1,2-Benzenediol, 3-pentyl-, a successful crystallographic analysis would unequivocally confirm the 1,2-dihydroxy and 3-pentyl substitution pattern on the benzene (B151609) ring.

The process involves several key steps:

Crystallization: A high-purity sample of the compound must be grown into a single, well-ordered crystal. This is often the most challenging step in the process.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction data are processed to generate an electron density map of the molecule, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

The resulting crystal structure would reveal the planarity of the benzene ring, the precise geometry of the hydroxyl groups, and the conformation of the flexible pentyl side chain in the solid state. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules, that govern the crystal packing. In cases of chiral compounds, X-ray crystallography can be used to determine the absolute configuration.

| Parameter | Example Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

Computational and Theoretical Studies of 1,2 Benzenediol, 3 Pentyl

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,2-Benzenediol, 3-pentyl- (also known as 3-pentylcatechol). While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the established principles of computational chemistry and studies on analogous catechol derivatives allow for a detailed prediction of its electronic characteristics.

DFT calculations can be used to optimize the molecular geometry of 3-pentylcatechol, providing precise bond lengths, bond angles, and dihedral angles. A common approach involves using a functional such as B3LYP with a standard basis set like 6-31G*. From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For 3-pentylcatechol, the HOMO is expected to be localized on the electron-rich catechol ring, specifically on the hydroxyl groups. The energy of the HOMO is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO's energy indicates its ability to accept electrons, signifying its reactivity towards nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For 3-pentylcatechol, the MEP would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the hydroxyl groups, indicating their propensity to act as hydrogen bond acceptors and sites for electrophilic attack. The aromatic ring would exhibit a less negative potential, while the pentyl side chain would have a more neutral or slightly positive potential.

Reactivity Descriptors: DFT calculations can also yield various reactivity descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, the hydroxyl groups of the catechol moiety are expected to be the primary sites of reaction, such as oxidation or deprotonation, due to their high electron density.

The following table provides a hypothetical set of data that could be obtained from DFT calculations on 1,2-Benzenediol, 3-pentyl-, based on typical values for similar phenolic compounds.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -5.5 eV | Indicates a good electron-donating ability, characteristic of phenols. |

| LUMO Energy | -0.8 eV | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Implies a relatively stable molecule, but reactive under certain conditions. |

| Dipole Moment | ~2.5 D | Indicates a polar molecule due to the hydroxyl groups. |

These are representative values and would need to be confirmed by specific calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1,2-Benzenediol, 3-pentyl-, MD simulations can provide valuable insights into its intermolecular interactions in various environments, such as in solution or at interfaces.

In an aqueous environment, MD simulations would reveal the nature of the hydrogen bonding between the hydroxyl groups of 3-pentylcatechol and surrounding water molecules. The catechol moiety can act as both a hydrogen bond donor (from the hydroxyl protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen atoms). The simulations could quantify the average number of hydrogen bonds per molecule and their lifetimes, providing a detailed picture of its solvation shell.

The hydrophobic pentyl side chain would also play a significant role in its behavior in water. MD simulations would likely show that the pentyl group influences the local water structure, leading to a hydrophobic hydration effect. In systems with multiple 3-pentylcatechol molecules, the simulations could predict the tendency for these molecules to aggregate, driven by hydrophobic interactions between the pentyl chains and π-π stacking of the catechol rings.

MD simulations can also be used to study the interaction of 3-pentylcatechol with lipid bilayers, which is relevant for understanding its biological activity, such as its observed antimicrobial properties. researchgate.net These simulations could show how the molecule partitions into the membrane, the orientation it adopts, and how it might disrupt the membrane structure. The amphipathic nature of 3-pentylcatechol, with its polar catechol head and nonpolar pentyl tail, suggests it would likely orient itself at the lipid-water interface.

The table below summarizes the types of intermolecular interactions that could be studied for 1,2-Benzenediol, 3-pentyl- using MD simulations.

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Between catechol hydroxyl groups and solvent (e.g., water) or other solute molecules. | Governs solubility in polar solvents and interaction with biological macromolecules. |

| Hydrophobic Interactions | Between the pentyl side chains, leading to aggregation in aqueous media. | Influences self-assembly and partitioning into nonpolar environments like cell membranes. |

| π-π Stacking | Between the aromatic rings of adjacent molecules. | Contributes to molecular aggregation and can influence electronic properties. |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Important for overall molecular packing and interactions in condensed phases. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2-Benzenediol, 3-pentyl-, QSAR studies could be instrumental in developing mechanistic hypotheses for its non-clinical activities, such as its known antibacterial effects. frontiersin.org

A QSAR study would typically involve a dataset of catechol derivatives with varying substituents, for which a specific biological activity (e.g., minimum inhibitory concentration against a bacterial strain) has been measured. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic: Descriptors related to the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric: Descriptors that describe the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic: Descriptors that quantify the lipophilicity of the molecule, such as the logarithm of the octanol-water partition coefficient (logP).

Topological: Descriptors derived from the 2D representation of the molecule, which describe its connectivity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a combination of these descriptors with the observed biological activity.

For 3-pentylcatechol and its analogues, a QSAR model for antibacterial activity might reveal that lipophilicity (logP) and certain electronic properties of the catechol ring are key determinants of activity. The pentyl side chain significantly contributes to the molecule's lipophilicity, which could be crucial for its ability to penetrate bacterial cell membranes. The electronic properties of the catechol moiety would be important for its interaction with molecular targets within the bacterium.

A hypothetical QSAR model for the antibacterial activity of catechol derivatives might look like:

pMIC = c0 + c1logP + c2HOMO_energy + c3*Dipole_Moment

Where pMIC is the negative logarithm of the minimum inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could be used to predict the activity of new, unsynthesized catechol derivatives and to propose a mechanistic hypothesis for their antibacterial action.

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict the spectroscopic properties of 1,2-Benzenediol, 3-pentyl-, which can then be validated against experimental data. This is a powerful approach for confirming the structure of the molecule and for interpreting its experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations, often using the B3LYP functional, can be employed to calculate the vibrational frequencies of 3-pentylcatechol. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as O-H stretching, C-H stretching, C=C stretching of the aromatic ring, and various bending modes. The calculated IR spectrum can be compared with an experimental Fourier-transform infrared (FTIR) spectrum. It is common practice to scale the calculated frequencies by a factor (typically around 0.96) to account for anharmonicity and other systematic errors in the calculations. The good agreement that is often found between the scaled theoretical and experimental spectra allows for a confident assignment of the observed IR bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in 3-pentylcatechol can also be predicted using quantum chemical calculations, typically with the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental NMR data. This is particularly useful for assigning specific peaks in the NMR spectrum to individual atoms in the molecule, which can sometimes be challenging based on experimental data alone.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for 1,2-Benzenediol, 3-pentyl-.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| IR: O-H Stretch | ~3450 cm⁻¹ (scaled) | ~3400-3500 cm⁻¹ |

| IR: Aromatic C=C Stretch | ~1600 cm⁻¹ (scaled) | ~1580-1620 cm⁻¹ |

| ¹H NMR: Aromatic Protons | δ 6.7-6.9 ppm | δ 6.6-7.0 ppm |

| ¹³C NMR: C-OH Carbons | δ 140-145 ppm | δ 139-146 ppm |

These are representative values and would need to be confirmed by specific calculations and experiments.

Conformational Analysis of the Pentyl Side Chain

The pentyl side chain of 1,2-Benzenediol, 3-pentyl- is flexible and can adopt various conformations due to rotation around its single bonds. A conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Computational methods are well-suited for this type of analysis. A common approach is to perform a systematic or stochastic conformational search. In a systematic search, the dihedral angles of the pentyl chain are rotated in discrete steps, and the energy of each resulting conformation is calculated. A stochastic search, such as a Monte Carlo simulation, randomly samples the conformational space.

The energies of the different conformations can be calculated using molecular mechanics force fields or, for higher accuracy, quantum chemical methods. The results of a conformational analysis are typically presented as a potential energy surface, which shows the energy of the molecule as a function of one or more dihedral angles.

The conformational flexibility of the pentyl side chain is likely to be important for the molecule's interactions with its environment. For example, when interacting with a biological target, the pentyl chain may need to adopt a specific conformation to fit into a binding pocket. In solution, the molecule will exist as a population of different conformers, and the relative populations of these conformers can be estimated from their calculated energies using the Boltzmann distribution.

A conformational analysis would likely reveal several low-energy conformers for the pentyl chain, corresponding to different staggered arrangements of the carbon atoms. The energy barriers between these conformers would also be calculated, providing information about the flexibility of the side chain.

Environmental Behavior and Degradation Pathways of 1,2 Benzenediol, 3 Pentyl

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis, Oxidation)

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 1,2-Benzenediol, 3-pentyl-, the primary abiotic degradation mechanisms of relevance are photolysis and oxidation.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The catechol structure of 1,2-Benzenediol, 3-pentyl- is generally stable against hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Oxidation: Environmental oxidation of 1,2-Benzenediol, 3-pentyl- can occur through reactions with naturally present oxidants such as hydroxyl radicals (•OH) in the atmosphere and in aquatic environments. The pentyl side chain and the dihydroxy-substituted aromatic ring are both susceptible to oxidative attack. The rate of oxidation will be influenced by factors such as the concentration of oxidants, temperature, and the presence of other organic matter.

| Abiotic Degradation Mechanism | Relevance to 1,2-Benzenediol, 3-Pentyl- | Influencing Factors |

| Photolysis | Potentially significant in surface waters and on surfaces exposed to sunlight. | Light intensity, wavelength, presence of photosensitizers. |

| Hydrolysis | Not considered a significant degradation pathway under normal environmental conditions. | pH, temperature. |

| Oxidation | A likely degradation pathway in both atmospheric and aquatic environments. | Concentration of oxidants (e.g., hydroxyl radicals), temperature. |

Biotic Degradation by Microorganisms in Environmental Matrices

The primary mechanism for the environmental breakdown of 1,2-Benzenediol, 3-pentyl- is expected to be through biotic degradation by microorganisms. nih.gov Soil and water environments harbor diverse microbial communities capable of metabolizing a wide range of organic compounds, including alkylated catechols.

The microbial metabolism of aromatic compounds is a crucial process in the biogeochemical cycling of carbon. wikipedia.org Catechols and their alkylated derivatives are common intermediates in the degradation pathways of many aromatic hydrocarbons. youtube.comexeter.ac.uk Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic systems to break down these compounds and utilize them as sources of carbon and energy. youtube.com The presence of an alkyl side chain, such as the pentyl group in 1,2-Benzenediol, 3-pentyl-, can influence the rate and pathway of degradation. The initial steps in the metabolism of alkylcatechols often involve the enzymatic cleavage of the aromatic ring.

The key enzymes responsible for the aerobic biodegradation of catechols are catechol dioxygenases. nih.gov These enzymes incorporate molecular oxygen into the aromatic ring, leading to its cleavage. nih.gov There are two main classes of catechol dioxygenases, distinguished by the position of ring cleavage:

Intradiol Dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups (ortho-cleavage). nih.gov

Extradiol Dioxygenases: These enzymes cleave the ring adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov

The specific type of dioxygenase produced by a microorganism determines the subsequent metabolic pathway. Some catechol 1,2-dioxygenases have shown high enzymatic activities for substituted catechols, such as 3- and 4-methylcatechols, suggesting that the enzymatic machinery can accommodate alkyl substituents. nih.gov It is plausible that similar enzymes are involved in the degradation of 1,2-Benzenediol, 3-pentyl-. Following ring cleavage, the resulting aliphatic intermediates are further metabolized through various pathways, ultimately leading to compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle.

| Enzyme Class | Cleavage Position | General Substrates |

| Intradiol Dioxygenases | Between hydroxyl groups (ortho) | Catechol, substituted catechols |

| Extradiol Dioxygenases | Adjacent to a hydroxyl group (meta) | Catechol, substituted catechols |

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of a chemical are influenced by its physical and chemical properties, as well as its susceptibility to degradation. For 1,2-Benzenediol, 3-pentyl-, the presence of both a hydrophilic diol group and a lipophilic pentyl chain will affect its partitioning between water, soil, and air.

While specific models for 3-pentylcatechol are not available, general principles for alkylphenols can be applied. Alkylphenols are known to be present in various environmental compartments, including rivers, sediments, and even indoor dust. mdpi.comnih.govresearchgate.net Their distribution is often linked to discharges from wastewater treatment plants, as they can be persistent metabolites of widely used alkylphenol ethoxylate surfactants. researchgate.net

The persistence of 1,2-Benzenediol, 3-pentyl- in the environment will be a balance between its rate of introduction and its rate of removal by the degradation processes described above. nih.gov The alkyl chain length can influence both the toxicity and the persistence of alkylphenols. researchgate.net Generally, longer alkyl chains can lead to increased bioaccumulation potential. However, the presence of the catechol functional group is expected to make 1,2-Benzenediol, 3-pentyl- more susceptible to microbial degradation compared to a simple alkylphenol.

Emerging Research Perspectives and Potential Non Clinical Applications

1,2-Benzenediol, 3-Pentyl- as a Chemical Intermediate in Advanced Synthesis

The unique structure of 3-pentylcatechol, featuring a nucleophilic aromatic ring, two acidic hydroxyl groups, and a lipophilic alkyl chain, makes it a versatile intermediate in advanced organic synthesis. The catechol moiety can undergo a variety of chemical transformations, allowing for the construction of more complex molecules.

Key reactive sites and potential transformations include:

Hydroxyl Groups: The two hydroxyl groups can be alkylated, acylated, or used to form esters and ethers. They can also act as ligands to coordinate with metal ions, forming stable complexes that can be used in catalysis or as building blocks for supramolecular structures.

Aromatic Ring: The electron-rich benzene (B151609) ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions of these substitutions are directed by the existing hydroxyl and pentyl groups.

Oxidation: The catechol group can be oxidized to form highly reactive ortho-quinones. These quinones are powerful electrophiles and can participate in various reactions, including Michael additions and Diels-Alder cycloadditions, providing pathways to complex heterocyclic and carbocyclic systems.

The pentyl group influences the molecule's reactivity and physical properties. It increases the compound's solubility in nonpolar organic solvents, which is advantageous for reactions that are not feasible in aqueous media. Furthermore, its steric bulk can direct incoming reagents to specific positions on the aromatic ring, enhancing the regioselectivity of certain reactions. Although specific industrial-scale syntheses using 3-pentylcatechol as a primary intermediate are not widely documented, its structural motifs are found in various complex molecules, suggesting its potential as a valuable building block in synthetic chemistry.

Applications in Materials Science (e.g., as a monomer, antioxidant in polymers)

The functional groups within 3-pentylcatechol provide multiple avenues for its application in materials science, primarily as a monomer for specialty polymers and as a stabilizing antioxidant.

Monomer in Polymer Synthesis: While not a traditional vinyl monomer, 3-pentylcatechol can be incorporated into polymer chains through several methods. It can be chemically modified, for instance, by introducing a polymerizable group like a vinyl or acryloyl moiety to one of its hydroxyl groups. The resulting monomer could then undergo free-radical polymerization to create polymers with pendant catechol groups. lsu.edu These pendant groups can serve as sites for cross-linking, adhesion, or further functionalization.

Alternatively, 3-pentylcatechol can participate in condensation polymerization. Its two hydroxyl groups can react with difunctional reagents such as phosgene (B1210022) or diisocyanates to form polycarbonates or polyurethanes, respectively. The pentyl side chain would be expected to increase the polymer's hydrophobicity and flexibility.

Antioxidant in Polymers: Phenolic compounds are widely used as antioxidants to prevent the degradation of polymers exposed to heat, light, and oxygen. nih.gov Like other hindered phenols, 3-pentylcatechol can act as a radical scavenger. The reaction mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a reactive radical (R•) in the polymer matrix, thereby neutralizing the radical and terminating the degradation chain reaction. The resulting phenoxy radical is stabilized by resonance and is less reactive.

The key advantage of 3-pentylcatechol as a polymer antioxidant is the presence of the pentyl group. This alkyl chain enhances its solubility and compatibility with non-polar polymer matrices, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). mdpi.com This improved miscibility prevents the antioxidant from leaching out of the polymer over time, leading to better long-term thermal stability.

| Polymer Type | Rationale for Use | Potential Benefit |

|---|---|---|

| Polyolefins (PE, PP) | The non-polar pentyl chain improves solubility in the polymer matrix. | Enhanced long-term stability and reduced antioxidant migration. |

| Elastomers (e.g., SBR, NBR) | Protects against oxidative degradation caused by heat and mechanical stress. | Improved service life and retention of mechanical properties. |

| Polyurethanes | Can be incorporated during synthesis or added post-polymerization. | Prevents yellowing and degradation due to UV light and oxidation. |

Utilization in Analytical Chemistry as a Reagent or Standard

In analytical chemistry, well-characterized, high-purity compounds are essential for use as reagents and standards. 3-Pentylcatechol has potential applications in this field, particularly as a reference standard for chromatographic and spectroscopic methods. Alkylated phenolic compounds are present in various environmental and biological samples, often as metabolites of industrial chemicals or as natural products.

The analysis of such complex mixtures requires accurate identification and quantification, which is achieved by comparing the analytical response of the sample components to that of a known standard. Given that related compounds like 3-pentadecylphenol (B1217947) are used as analytical standards for methods like gas chromatography-mass spectrometry (GC-MS), it is highly plausible that 3-pentylcatechol could serve a similar purpose. sigmaaldrich.com Its availability as a synthesized, pure compound would allow for the calibration of analytical instruments and the validation of methods for detecting alkylated catechols in various matrices. mdpi.com

Development of Novel Sensor Technologies Utilizing Catechol Moieties

The catechol moiety is electrochemically active and can be reversibly oxidized and reduced. This property is the foundation for numerous electrochemical sensors designed to detect a wide range of analytes. While much of the research focuses on unsubstituted catechol, the principles are directly applicable to its derivatives, including 3-pentylcatechol.

Electrochemical sensors often work by immobilizing an enzyme, such as tyrosinase, or a synthetic catalyst on an electrode surface. This catalyst oxidizes the catechol to its corresponding ortho-quinone. The electrons released during this oxidation generate a measurable electrical current, the magnitude of which is proportional to the catechol concentration.

The incorporation of 3-pentylcatechol into sensor design could offer several advantages:

Matrix Compatibility: The hydrophobic pentyl group can improve the immobilization of the molecule within polymer-based sensor membranes or on modified electrode surfaces.

Modulation of Redox Potential: The electron-donating nature of the pentyl group can alter the oxidation potential of the catechol moiety, which could be exploited to fine-tune the sensor's sensitivity and selectivity.

Analyte Recognition: In some sensor designs, the catechol derivative itself could be part of a recognition molecule. The pentyl group could participate in non-covalent interactions (e.g., hydrophobic or van der Waals forces) with a target analyte, enhancing the sensor's specificity.

| Sensor Type | Detection Principle | Potential Role of 3-Pentylcatechol |

|---|---|---|

| Electrochemical Biosensor | Enzymatic oxidation of the catechol group generates a current. | Serves as the substrate or mediator, with the pentyl group modifying solubility and redox properties. |

| Colorimetric Sensor | Oxidation of catechol leads to colored products, often in the presence of a target analyte. | The pentyl group could influence the reaction kinetics and the spectral properties of the product. |

| Molecularly Imprinted Polymer (MIP) Sensor | A polymer with cavities shaped to selectively bind the target molecule. | Could be used as the template molecule during MIP synthesis for creating sensors that detect related alkylated phenols. |

Role in Natural Product Chemistry and Biosynthesis (if linked to specific pathways)

While catechol itself is a known natural product, the occurrence of specifically 3-pentylcatechol in nature is not as widely documented as other alkylated catechols. For instance, 3-methylcatechol (B131232) is a known bacterial metabolite involved in the degradation of aromatic compounds. nih.gov Longer-chain alkylated catechols, known as urushiols (containing C15 or C17 side chains), are the well-known allergenic components of plants like poison ivy and poison oak.

The biosynthesis of such alkylated catechols in nature often involves type III polyketide synthase (PKS) enzymes. nih.gov These enzymes typically use a starter molecule (like a fatty acyl-CoA) and extend it with malonyl-CoA units to create a polyketide chain. This chain is then folded and cyclized to form an aromatic ring. It is biochemically plausible that a PKS pathway could utilize a C5 starter unit (valeryl-CoA) to generate the pentyl side chain, which is then attached to a benzene ring that subsequently undergoes dihydroxylation to form 3-pentylcatechol.

Although a specific, dedicated biosynthetic pathway for 3-pentylcatechol has not been definitively elucidated, its structural similarity to other known natural products suggests it could be an undiscovered plant or microbial metabolite. Further research in natural product chemistry, particularly the screening of plant and bacterial extracts, may reveal natural sources of this compound.

Compound Reference Table

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| 1,2-Benzenediol, 3-pentyl- | 3-Pentylcatechol | C₁₁H₁₆O₂ |

| Catechol | 1,2-Benzenediol; Pyrocatechol | C₆H₆O₂ |

| 3-Methylcatechol | 3-Methyl-1,2-benzenediol | C₇H₈O₂ |

| 3-Pentadecylphenol | - | C₂₁H₃₆O |

| Polyethylene | PE | (C₂H₄)n |

| Polypropylene | PP | (C₃H₆)n |

| Malonyl-CoA | Malonyl-coenzyme A | C₂₄H₃₈N₇O₁₉P₃S |

| Valeryl-CoA | Valeryl-coenzyme A | C₂₆H₄₄N₇O₁₇P₃S |

Future Research Directions

Elucidation of Novel Synthetic Routes for Stereoselective Access to 1,2-Benzenediol, 3-Pentyl- Isomers

The pentyl group at the 3-position of 1,2-Benzenediol introduces a chiral center if the pentyl chain is branched (e.g., as a sec-pentyl or other chiral isomers), or can be a site for introducing chirality. However, even with a linear pentyl chain, achieving regioselective synthesis is a key challenge. Future synthetic research should focus on developing novel, efficient, and stereoselective routes to access specific isomers of 1,2-Benzenediol, 3-pentyl-. Control over stereochemistry is crucial as different isomers can exhibit markedly different biological activities and physical properties.

Key research objectives should include:

Asymmetric Catalysis: Developing metal-catalyzed or organocatalyzed reactions that can introduce the pentyl group onto the catechol ring with high regioselectivity and, where applicable, enantioselectivity.

Enzymatic Resolutions: Employing enzymes like lipases to resolve racemic mixtures of chiral precursors or intermediates. mdpi.com This approach can offer high stereoselectivity under mild reaction conditions.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the desired stereoisomer of the target compound.

These advanced synthetic methods would provide access to enantiomerically pure samples, which are indispensable for detailed biological and mechanistic studies.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Approach | Key Principles & Methodologies | Desired Outcome |

|---|---|---|

| Asymmetric Catalysis | Use of chiral ligands with transition metals (e.g., Palladium, Rhodium) to direct the formation of a specific stereoisomer. nih.gov | High enantiomeric excess (>99% ee) and regioselectivity. |

| Enzymatic Resolution | Lipase-mediated acetylation or hydrolysis of a racemic intermediate. The enzyme selectively acts on one enantiomer, allowing for separation. mdpi.com | Separation of enantiomers with high optical purity. |

| Chiral Auxiliary Methods | Covalent bonding of a chiral auxiliary to a precursor to direct a stereoselective reaction, followed by removal of the auxiliary. | Controlled formation of a specific diastereomer, leading to a single enantiomer. |

Comprehensive Mechanistic Studies of Specific Biological Interactions

Preliminary findings suggest that 1,2-Benzenediol, 3-pentyl- possesses biological activity, such as in vitro and in vivo antimicrobial effects against Helicobacter pylori. mdpi.com However, the underlying mechanisms of these interactions remain largely unexplored. Future research must pivot towards detailed mechanistic studies to understand how this compound interacts with biological targets at a molecular level.

Essential areas for investigation include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or other biomolecules that 1,2-Benzenediol, 3-pentyl- binds to. Techniques like affinity chromatography-mass spectrometry could be employed.

Binding Kinetics and Thermodynamics: Quantifying the binding affinity (Kd), association rates (kon), and dissociation rates (koff) using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). nih.gov

Structural Biology: Determining the three-dimensional structure of the compound bound to its biological target through X-ray crystallography or cryo-electron microscopy. This would reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. nih.gov

Understanding these mechanisms is fundamental for rational drug design and for predicting potential off-target effects.

Table 2: Methodologies for Investigating Biological Interactions

| Research Question | Proposed Technique | Information Gained |

|---|---|---|

| What is the cellular target? | Affinity Chromatography, Yeast Two-Hybrid Screening | Identification of binding partners and potential protein targets. |

| How strongly does it bind? | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Quantitative data on binding affinity, stoichiometry, and thermodynamics. nih.gov |

| What is the binding site? | X-ray Crystallography, NMR Spectroscopy, Site-Directed Mutagenesis | High-resolution structural details of the interaction and identification of key amino acid residues. |

Exploration of Derivatization for Enhanced Bioavailability and Targeted Delivery in Non-Clinical Models

While 1,2-Benzenediol, 3-pentyl- may have inherent biological activity, its physicochemical properties (e.g., solubility, stability, membrane permeability) may not be optimal for therapeutic applications. Chemical derivatization offers a powerful strategy to overcome these limitations. Future work should systematically explore the synthesis of derivatives to improve bioavailability and enable targeted delivery.

Potential derivatization strategies include:

Prodrugs: Masking the hydrophilic catechol hydroxyl groups as esters or ethers, which can be cleaved in vivo by metabolic enzymes to release the active parent compound. This can improve oral absorption and metabolic stability.

Targeting Moieties: Conjugating the molecule to ligands that bind to specific cell surface receptors. This approach could concentrate the compound at a desired site of action, increasing efficacy and reducing systemic exposure.

Formulation Enhancement: Creating derivatives with improved solubility in pharmaceutically acceptable vehicles for various administration routes.

These efforts would be a critical step in translating the basic biological activity of 1,2-Benzenediol, 3-pentyl- into a viable therapeutic lead compound.

Table 3: Derivatization Strategies and Objectives

| Derivatization Approach | Chemical Modification | Primary Objective |

|---|---|---|

| Ester Prodrugs | Acetylation or benzoylation of one or both hydroxyl groups. | Improve lipophilicity and membrane permeability for enhanced oral absorption. |

| Ether Analogs | Methylation or benzylation of the hydroxyl groups. | Increase metabolic stability against oxidation and glucuronidation. |

| Bioconjugation | Covalent linkage to a peptide, antibody fragment, or small molecule ligand. | Targeted delivery to specific tissues or cell types (e.g., tumor cells). |

| Solubilizing Groups | Introduction of phosphate (B84403) or amino groups. | Enhance aqueous solubility for parenteral formulations. |

Advanced Computational Modeling for Predictive Reactivity and Biological Activity

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and chemical research. Applying these methods to 1,2-Benzenediol, 3-pentyl- can provide predictive insights into its behavior, guiding experimental work and reducing reliance on trial-and-error approaches.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate structural features of 1,2-Benzenediol, 3-pentyl- and its analogs with their observed biological activities. nih.govmdpi.com These models can be used to predict the activity of novel, unsynthesized derivatives.

Molecular Docking: Simulating the binding of 1,2-Benzenediol, 3-pentyl- into the active sites of known or hypothesized biological targets. This can predict binding poses and estimate binding affinities, helping to prioritize compounds for synthesis and testing.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target protein over time. MD simulations provide insights into the stability of the complex and the key interactions that maintain binding.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives.

These in silico approaches can significantly streamline the design-synthesis-test cycle for developing optimized analogs of 1,2-Benzenediol, 3-pentyl-.

Table 4: Computational Modeling Approaches

| Modeling Technique | Purpose | Predicted Parameters |

|---|---|---|

| QSAR | Correlate chemical structure with biological activity. mdpi.comnih.gov | Potency (e.g., IC50, EC50) of new derivatives. |

| Molecular Docking | Predict the preferred binding orientation within a target. | Binding pose, binding affinity score, key interactions. |

| Molecular Dynamics | Simulate the movement and interaction of the ligand-protein complex. | Conformational stability, binding free energy, water molecule roles. |

| DFT Calculations | Model electronic structure and chemical reactivity. | Reaction mechanisms, redox potentials, spectroscopic properties. |

Investigation of Environmental Transformation Products and Their Fates

The introduction of any chemical into widespread use necessitates a thorough understanding of its environmental fate and potential impact. The parent compound, 1,2-benzenediol (catechol), is known to be released into the environment from industrial processes like pulp production, though it is often removed during wastewater treatment. canada.ca The presence of the lipophilic pentyl group on 1,2-Benzenediol, 3-pentyl- may alter its environmental behavior compared to the parent catechol.

Future research in this area should address:

Biodegradation Pathways: Identifying the microorganisms capable of degrading 1,2-Benzenediol, 3-pentyl- and elucidating the metabolic pathways involved.

Abiotic Degradation: Studying the transformation of the compound through processes such as photolysis (degradation by sunlight) and hydrolysis in aquatic environments.

Identification of Transformation Products: Characterizing the chemical structures of major degradation products, as these may have their own distinct toxicological and environmental profiles.

Persistence and Bioaccumulation Potential: Assessing the environmental persistence (half-life) of the parent compound and its transformation products, and evaluating their potential to bioaccumulate in organisms.

A comprehensive understanding of the environmental lifecycle of 1,2-Benzenediol, 3-pentyl- is crucial for ensuring its sustainable application and minimizing unintended ecological consequences.